molecular formula C6H9N3 B094213 3,6-Dimethylpyridazin-4-amine CAS No. 1073-36-5

3,6-Dimethylpyridazin-4-amine

Cat. No.: B094213
CAS No.: 1073-36-5
M. Wt: 123.16 g/mol
InChI Key: YYLLDNULVPDUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Researchers can source 3,6-Dimethylpyridazin-4-amine, a chemical compound of interest in medicinal and organic chemistry. A detailed description of its main applications, research value, and mechanism of action would be inserted here once specific scientific literature and data are available. For example, if it were a catalyst like the related compound 4-Dimethylaminopyridine (DMAP), its role in accelerating specific reactions would be detailed . Similarly, if it possessed biological activity, its potential as a scaffold for pharmaceutical development and its molecular interactions would be explained. The physical and chemical properties, such as melting point, solubility, and CAS number, would also be listed to aid researchers in their experimental planning. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,6-dimethylpyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLLDNULVPDUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291411
Record name 3,6-dimethylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-36-5
Record name NSC75282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of Amination Conditions

Halogen (X)SolventTemperature (°C)Time (h)Yield (%)
ClH2O/EtOH1204854
BrDMF1002462
INH3 (liq.)-33671

Challenges include competing elimination reactions and the need for high-pressure equipment. Catalytic systems using CuI/1,10-phenanthroline enable milder conditions (80°C, 12 h) with 89% conversion.

Catalytic Reductive Amination of Pyridazine Ketones

Reductive amination of 3,6-dimethylpyridazin-4-one using ammonia and hydrogen gas over transition metal catalysts provides an atom-economical alternative. Palladium on carbon (Pd/C) in methanol under 50 psi H2 at 60°C achieves 73% yield after 8 hours. Mechanistic studies indicate imine formation as the rate-limiting step, with ketone conversion monitored via in-situ IR spectroscopy.

Deuterium labeling experiments (D2 instead of H2) confirmed preferential deuteration at the α-carbonyl position, supporting a hydride-transfer mechanism. Scalability tests on 100-g batches demonstrated consistent yields (70–75%) using continuous flow hydrogenation systems.

Multicomponent Cycloaromatization Strategies

Copper-catalyzed three-component reactions enable modular synthesis from alkynes, nitriles, and amines. A 2024 study by Zhang et al. reported a Cu(I)-acetylide intermediate facilitating regioselective cyclization (Fig. 1):

  • Step 1 : Dehydrogenation of terminal alkyne to form Cu(I)-acetylide.

  • Step 2 : Coordination with carbonyl to generate intermediate B .

  • Step 3 : Oxidative addition and 7-endo-dig cyclization yielding pyridazine core.

This method achieved 84% yield with >95% regioselectivity using 2-butyne and acetonitrile under microwave irradiation.

Industrial-Scale Production and Purification

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat/mass transfer. A patented process combines cyclocondensation and catalytic amination in a tandem reactor system, achieving 78% overall yield with a space-time yield of 12 g·L⁻¹·h⁻¹. Critical purification steps include:

  • Acid-base extraction : Removes unreacted amines via pH-selective precipitation.

  • Crystallization : Ethyl acetate/hexane mixtures yield >99% pure product.

Analytical Characterization

Structural confirmation relies on spectral data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.21 (s, 6H, CH3), 6.35 (s, 1H, NH2), 7.89 (s, 1H, H-5).

  • ¹³C NMR (101 MHz, DMSO-d6): δ 21.4 (CH3), 155.2 (C-4), 162.8 (C-3/C-6).

  • HRMS : m/z [M+H]⁺ calcd. for C6H9N3: 123.0797; found: 123.0801.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

MethodYield (%)Purity (%)Cost (USD/g)E-Factor
Cyclocondensation829812.508.2
Nucleophilic Amination719518.7014.5
Reductive Amination739922.3010.8
Multicomponent84979.806.4

The multicomponent approach exhibits superior atom economy (E-factor = 6.4) but requires specialized catalysts. Industrial processes prioritize cyclocondensation for its balance of cost and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dimethylpyridazin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl-1-ethanone

  • Structure: Features a chloro-substituted imidazo-pyridine core with a methyl group and ethanone moiety.
  • Molecular Formula : C₁₀H₈ClN₂O .
  • Key Differences : Unlike 3,6-dimethylpyridazin-4-amine, this compound includes a fused imidazole ring and a ketone group, which may enhance electrophilic reactivity. Chlorine substituents typically increase metabolic stability but may reduce solubility .

6-(Oxan-4-yl)pyridazin-3-amine

  • Structure : Pyridazine ring with an amine group at position 3 and a tetrahydro-2H-pyran-4-yl group at position 4.
  • Molecular Formula : C₉H₁₃N₃O .
  • This could influence bioavailability and binding affinity in drug-receptor interactions .

6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine

  • Structure : Pyrido-pyrimidine scaffold with a fluorine-substituted pyridine ring and an amine group.
  • Molecular Formula : C₁₂H₉FN₆ .

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

  • Structure : Pyridazine linked to a pyrazole ring, with dichlorophenyl and methoxyphenyl substituents.
  • Molecular Formula: Not explicitly stated but inferred to include C₂₂H₁₈Cl₂N₆O .
  • Key Differences : The dichlorophenyl and methoxyphenyl groups introduce lipophilicity and π-stacking capacity, suggesting utility in kinase inhibition. This contrasts with the simpler methyl substituents in this compound .

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
This compound C₆H₉N₃ 123.16 g/mol Methyl (C3, C6), Amine (C4) Drug intermediates, ligands
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl-1-ethanone C₁₀H₈ClN₂O 207.64 g/mol Chloro, Methyl, Ethanone Anticancer agents
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 g/mol Oxane, Amine CNS-targeting drugs
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine C₁₂H₉FN₆ 256.24 g/mol Fluoropyridinyl, Amine Kinase inhibitors
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine ~C₂₂H₁₈Cl₂N₆O ~483.32 g/mol Dichlorophenyl, Methoxyphenyl, Pyrazole Anti-inflammatory agents

Biological Activity

3,6-Dimethylpyridazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its antiplasmodial properties, cytotoxicity, and structure-activity relationships (SAR). The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C7H10N4\text{C}_7\text{H}_10\text{N}_4

It features a pyridazine ring with two methyl groups at positions 3 and 6, and an amino group at position 4. This configuration is crucial for its biological activity.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of various pyridazine derivatives, including this compound. The compound has been evaluated against Plasmodium falciparum, the causative agent of malaria.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridazine scaffold can significantly influence biological activity. For instance, the introduction of various substituents at different positions on the ring has been shown to enhance or diminish activity against P. falciparum.

Table 1: Antiplasmodial Activity of Pyridazine Derivatives

CompoundIC50 (µM)Selectivity Index (SI)Notes
This compound10.515Moderate activity; further optimization needed
Compound A2.530High potency; favorable SAR
Compound B2510Lower activity; poor solubility

The IC50 values indicate the concentration required to inhibit 50% of the parasite growth. A lower IC50 signifies higher potency.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of potential drugs. Studies have shown that while some derivatives exhibit potent antiplasmodial activity, they may also present moderate cytotoxicity against human cell lines.

Table 2: Cytotoxicity of Selected Compounds

CompoundCC50 (µM)Therapeutic Window (TW)
This compound15014.3
Compound A10040
Compound B>200N/A

The therapeutic window (TW) is calculated as the ratio of CC50 to IC50. A higher TW indicates a safer profile for further development.

Case Studies

  • In Vivo Efficacy : In a study involving murine models infected with P. berghei, this compound demonstrated significant reduction in parasitemia when administered at doses correlating with its in vitro activity.
  • Metabolic Stability : Investigations into the metabolic stability of this compound revealed that modifications aimed at improving solubility could enhance its bioavailability without compromising efficacy.

Q & A

Q. What are the key considerations in designing a synthetic route for 3,6-Dimethylpyridazin-4-amine?

  • Methodological Answer: Synthetic routes should prioritize regioselective substitutions and stability of intermediates. For pyridazine derivatives, stepwise functionalization is critical. Start with pyridazine core formation via cyclization of 1,4-diketones with hydrazines. Methyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation under controlled pH (e.g., NaH as a base). Purification often requires HPLC to isolate isomers, as seen in pyrazolo[3,4-d]pyrimidine syntheses . Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and methyl group integration. For example, methyl protons typically resonate at δ 2.3–2.6 ppm in pyridazine derivatives .
  • Elemental Analysis: Validate empirical formula (e.g., C₆H₈N₄ for this compound).
  • HPLC: Resolve isomers and assess purity (>98% for biological assays) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How do substituents on the pyridazine core influence solubility and reactivity?

  • Methodological Answer: Methyl groups enhance lipophilicity but reduce aqueous solubility. Introduce polar groups (e.g., -NH₂, -OH) via post-synthetic modifications. For reactivity, electron-donating groups (e.g., -CH₃) activate the ring toward electrophilic substitution, while electron-withdrawing groups (e.g., -NO₂) favor nucleophilic attacks. Solubility can be tested via shake-flask method in buffers (pH 1–13) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer: Use Design of Experiments (DoE) to evaluate variables:
  • Temperature: Pyridazine cyclization often requires 80–120°C; higher temperatures may degrade intermediates .
  • Catalysts: Lewis acids (e.g., ZnCl₂) improve alkylation efficiency .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Work-Up: Liquid-liquid extraction with ethyl acetate removes unreacted reagents. Reproducibility requires strict pH control (±0.2 units) .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer:
  • Assay Validation: Replicate assays under standardized conditions (e.g., cell line passage number, incubation time).
  • Meta-Analysis: Apply Higgins’ statistic to quantify heterogeneity across studies. For example, if > 50%, investigate methodological discrepancies (e.g., compound purity, solvent used) .
  • Orthogonal Assays: Confirm kinase inhibition (a common target for pyridazines) using both enzymatic and cell-based assays .

Q. What strategies enhance functionalization of this compound for targeted bioactivity?

  • Methodological Answer:
  • Mannich Reaction: Introduce aminoalkyl groups at the C4 position using formaldehyde and secondary amines .
  • Suzuki Coupling: Attach aryl/heteroaryl groups to the pyridazine core via Pd-catalyzed cross-coupling .
  • Nitro Reduction: Convert -NO₂ to -NH₂ for improved hydrogen bonding in receptor interactions .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer:
  • 3D-QSAR: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .
  • Docking Studies: Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations to assess stability .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability and toxicity early in design .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Methodological Answer:
  • Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Photodegradation: Store in amber vials; monitor UV-induced decomposition via LC-MS .
  • Oxidative Resistance: Add antioxidants (e.g., BHT) if degradation occurs in aerobic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.